4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with chlorine, iodine, and methyl groups. Its distinct chemical properties make it a valuable building block for the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by selective halogenation and methylation reactions. For instance, the synthesis may begin with the cyclization of a suitable precursor, followed by chlorination using reagents like phosphorus oxychloride and subsequent iodination using N-iodosuccinimide (NIS) under controlled conditions . Industrial production methods often employ similar routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups.
Coupling Reactions: The iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties, useful in the field of organic electronics.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in medicinal chemistry, its derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and interrupting signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is used in the synthesis of Janus kinase (JAK) inhibitors and has a similar core structure but differs in its substitution pattern and biological activity.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Another related compound used in the synthesis of various pharmaceuticals, highlighting the versatility of the pyrrolo[2,3-b]pyridine scaffold.
Properties
IUPAC Name |
4-chloro-2-iodo-7-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-3-2-6(9)5-4-7(10)11-8(5)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBWCUJUPXCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C1=NC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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